4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and a trifluoroethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is a basic heterocyclic organic compound.
Trifluoroethylation: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the trifluoroethyl group, making it less lipophilic and potentially less bioavailable.
2-(2,2,2-Trifluoroethyl)pyridine: Lacks the chloromethyl group, reducing its ability to form covalent bonds with biological targets.
4-(Bromomethyl)-2-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-(Chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-6-1-2-13-7(3-6)4-8(10,11)12/h1-3H,4-5H2 |
InChI Key |
PCMWPMIJASPMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCl)CC(F)(F)F |
Origin of Product |
United States |
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